![molecular formula C11H16N6O2S B5549716 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step processes, combining various chemical reagents and catalysts under controlled conditions. For instance, a practical synthesis approach for related compounds involves regioselective chlorination and subsequent reactions to form the desired molecular structure, showcasing the intricacy and precision required in synthetic organic chemistry (Ikemoto et al., 2000).

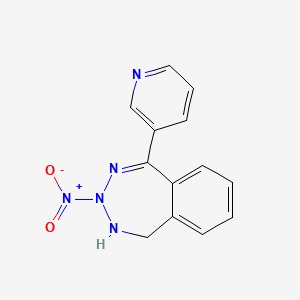

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide derivatives have been studied to understand their conformation and hydrogen bonding patterns. For example, the analysis of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide revealed insights into torsion angles, hydrogen bonding, and π-π stacking interactions, which are crucial for the compound's stability and reactivity (Jacobs et al., 2013).

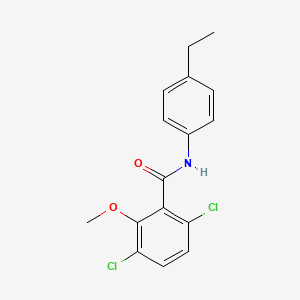

Chemical Reactions and Properties

Chemical reactions involving sulfonamides can lead to the formation of various structurally diverse compounds. For instance, the reaction of aminopyridines with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides yields N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, highlighting the versatility and reactivity of sulfonamide-based compounds (Rozentsveig et al., 2013).

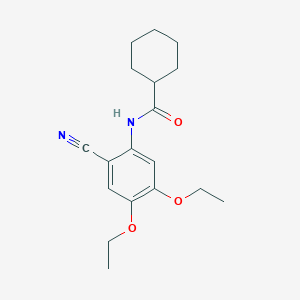

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for understanding its behavior in different environments. Studies on similar compounds, such as the analysis of ethyl methanesulfonate, provide detailed insights into electronic structure, conformational preferences, and vibrational spectra, which are essential for predicting the physical behavior of complex molecules (Tuttolomondo et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications and safety of chemical compounds. The reactivity of sulfonamide compounds with amines, for instance, showcases the potential for forming new bonds and structures, thus expanding the utility of these molecules in various chemical syntheses (Kluger & Tsui, 1980).

Wissenschaftliche Forschungsanwendungen

Molecular and Supramolecular Structures

Research has focused on derivatives of methanesulfonamide, studying their molecular and supramolecular structures. These studies have revealed insights into the torsion angles and hydrogen bonding patterns that influence compound stability and reactivity. The findings have implications for designing ligands for metal coordination, showcasing the compound's utility in synthesizing complex molecular architectures (Jacobs, Chan, & O'Connor, 2013).

Insecticidal Activity

Novel pyrazole methanesulfonates, including derivatives related to the compound , have been designed and synthesized, demonstrating significant insecticidal activity. This research illustrates the potential of methanesulfonamide derivatives in developing new, effective insecticides with low levels of mammalian toxicity, indicating a valuable application in agricultural science (Finkelstein & Strock, 1997).

Synthesis of Organopalladium(IV) Complexes

Studies on the oxidative addition of organo halides to dimethylpalladium(II) complexes have facilitated the isolation of palladium(IV) complexes. These findings are crucial for understanding transition metal chemistry and have applications in catalysis and organic synthesis, demonstrating the compound's role in advancing organometallic chemistry (Brown, Byers, & Canty, 1990).

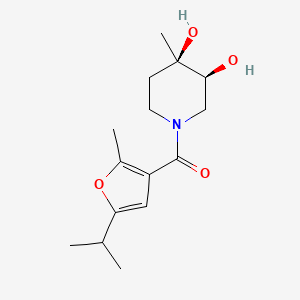

Chronic Renal Disease Agent Synthesis

The compound has been used in synthesizing agents for chronic renal disease, highlighting its importance in medicinal chemistry. Through a series of reactions, derivatives with potential therapeutic applications have been developed, underscoring the compound's utility in drug discovery and development (Ikemoto et al., 2000).

Amino Group Reactions and Sulfhydryl Reagent Applications

Research into the reactions of methyl methanesulfonothioate with amino groups has revealed interactions suggesting potential applications in biochemistry and molecular biology. These studies provide insights into the reactivity of sulfonamide derivatives, useful in designing experiments involving amino group modifications (Kluger & Tsui, 1980).

Eigenschaften

IUPAC Name |

N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2S/c1-9-5-8-17(16-9)11-4-3-10(14-15-11)12-6-7-13-20(2,18)19/h3-5,8,13H,6-7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECHDZFYMFVXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)